(1,6-Dimethyl-2,3,4,9-tetrahydrocarbazol-1-yl)urea
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Overview
Description
(1,6-Dimethyl-2,3,4,9-tetrahydrocarbazol-1-yl)urea is a synthetic organic compound that belongs to the class of tetrahydrocarbazoles. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,6-Dimethyl-2,3,4,9-tetrahydrocarbazol-1-yl)urea typically involves the reaction of 1,6-dimethyl-2,3,4,9-tetrahydrocarbazole with an isocyanate or urea derivative under controlled conditions. One common method involves the use of a one-pot, solvent-free protocol where the reactants are heated together to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1,6-Dimethyl-2,3,4,9-tetrahydrocarbazol-1-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the urea moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carbazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated urea derivatives.
Scientific Research Applications
(1,6-Dimethyl-2,3,4,9-tetrahydrocarbazol-1-yl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with therapeutic effects.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,6-Dimethyl-2,3,4,9-tetrahydrocarbazol-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydrocarbazole
- 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one
- 9,10-Dimethyl-1,2,3,4-tetrahydroanthracene
Uniqueness
(1,6-Dimethyl-2,3,4,9-tetrahydrocarbazol-1-yl)urea is unique due to its specific substitution pattern and the presence of the urea moiety, which imparts distinct chemical and biological properties compared to other tetrahydrocarbazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1,6-dimethyl-2,3,4,9-tetrahydrocarbazol-1-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-9-5-6-12-11(8-9)10-4-3-7-15(2,13(10)17-12)18-14(16)19/h5-6,8,17H,3-4,7H2,1-2H3,(H3,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHHMTZBLUWLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3(C)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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